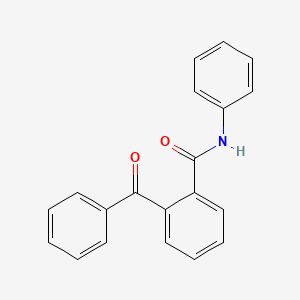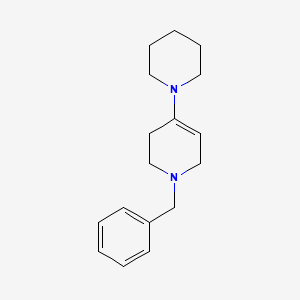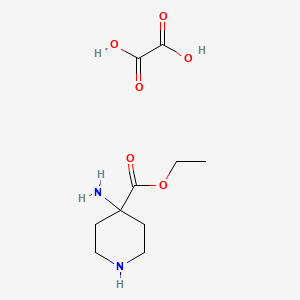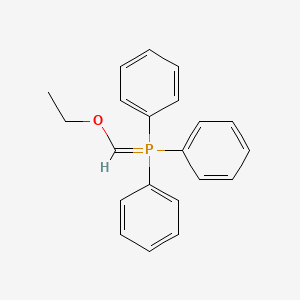![molecular formula C9H9Cl2HgNO2 B14149744 Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury CAS No. 89228-07-9](/img/structure/B14149744.png)
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring substituted with an ethoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury typically involves the reaction of 5-chloro-2-[(ethoxycarbonyl)amino]phenylboronic acid with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
科学的研究の応用
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials and chemical processes.
作用機序
The mechanism of action of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
類似化合物との比較
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury can be compared with other organomercury compounds, such as methylmercury and phenylmercury derivatives While all these compounds share the presence of a mercury atom, their chemical properties and biological activities differ due to variations in their organic substituents
List of Similar Compounds
- Methylmercury
- Phenylmercury acetate
- Ethylmercury chloride
These compounds differ in their organic groups attached to the mercury atom, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
89228-07-9 |
|---|---|
分子式 |
C9H9Cl2HgNO2 |
分子量 |
434.67 g/mol |
IUPAC名 |
chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury |
InChI |
InChI=1S/C9H9ClNO2.ClH.Hg/c1-2-13-9(12)11-8-5-3-7(10)4-6-8;;/h3-5H,2H2,1H3,(H,11,12);1H;/q;;+1/p-1 |
InChIキー |
JNJZRRONPKOSOI-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)

![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)


![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)

![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
